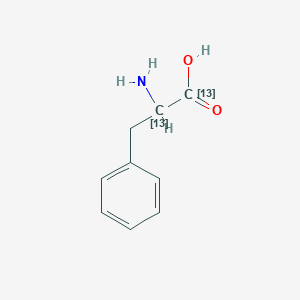

Dl-phenylalanine-2,3-13c2

Description

BenchChem offers high-quality Dl-phenylalanine-2,3-13c2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dl-phenylalanine-2,3-13c2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-amino-3-phenyl(1,2-13C2)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8+1,9+1 |

InChI Key |

COLNVLDHVKWLRT-IOOOXAEESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[13CH]([13C](=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Metabolic Flux: A Technical Whitepaper on DL-Phenylalanine-2,3-13C2

As a Senior Application Scientist, I approach metabolic tracing not merely as an assay, but as a dynamic mapping of cellular logic. Metabolic Flux Analysis (MFA) provides a detailed snapshot of cellular metabolism, offering invaluable insights for systems biology and drug development[1]. While fully labeled tracers (e.g., 13C9) are standard for broad carbon tracking[1], they often introduce unnecessary spectral complexity when investigating specific enzymatic cleavage events.

By deploying DL-Phenylalanine-2,3-13C2 , researchers can deliberately isolate the aliphatic side-chain dynamics from the aromatic ring. This whitepaper details the chemical properties, mechanistic rationale, and self-validating analytical workflows required to leverage this specific isotopologue in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.

Chemical Structure and Physicochemical Properties

DL-Phenylalanine-2,3-13C2 is a stable isotope-labeled racemic mixture of the essential amino acid phenylalanine, where the alpha (C2) and beta (C3) carbons of the propanoic acid chain are replaced with Carbon-13[],[3].

To facilitate precise experimental design, the quantitative physicochemical properties of this tracer are summarized below:

| Property | Value / Description |

| Chemical Name | DL-Phenylalanine-2,3-13C2 |

| CAS Number | 83200-18-4[],[3] |

| Molecular Formula | C7(13C)2H11NO2 |

| Molecular Weight | ~167.18 g/mol (Labeled) vs 165.19 g/mol (Unlabeled) |

| Mass Shift (Δm) | +2.0067 Da |

| Isotopic Enrichment | ≥ 99 atom % 13C |

| Targeted Labeled Positions | Alpha (C2) and Beta (C3) carbons |

| Appearance | White to off-white solid powder |

Mechanistic Rationale: The Power of 2,3-13C2 Labeling

The choice of the 2,3-13C2 isotopologue is highly deliberate. Phenylalanine lies at the intersection of multiple critical pathways, serving as a precursor for tyrosine, catecholamines (dopamine, norepinephrine), and TCA cycle intermediates[1].

When phenylalanine is converted to tyrosine via phenylalanine hydroxylase, and subsequently to L-DOPA via tyrosine hydroxylase, the C2 and C3 carbons remain intact. By monitoring the +2 Da mass shift or the specific 13C-13C homonuclear coupling, researchers can trace this exact carbon backbone through neurotransmitter biosynthesis without the background noise of a fully labeled aromatic ring[4],[5]. Conversely, during catabolic cleavage into fumarate and acetoacetate, the separation of the C2 and C3 labels provides unambiguous data on specific enzymatic cleavage rates.

Metabolic fate of DL-Phenylalanine-2,3-13C2 highlighting carbon backbone preservation.

Analytical Modalities: LC-MS/MS and 13C-NMR

The distinct labeling pattern of DL-Phenylalanine-2,3-13C2 optimizes detection across the two primary metabolomics platforms:

-

Isotope Dilution Mass Spectrometry (IDMS): IDMS is arguably the most accurate method for quantifying intermediate metabolites[6],[5]. The +2 Da shift cleanly separates the tracer from the endogenous unlabeled pool (M+0) and natural M+1 isotopes, allowing for precise Mass Isotopomer Distribution (MID) calculations.

-

13C-Nuclear Magnetic Resonance (NMR): At natural abundance, 13C NMR suffers from low sensitivity due to a low gyromagnetic ratio and ~1.1% natural occurrence[4]. However, the adjacent 13C atoms at the 2 and 3 positions of this tracer create a strong homonuclear spin-spin coupling (J-coupling). This splits the resonance into a distinct doublet, allowing researchers to easily distinguish the tracer from the singlet background of natural abundance cellular carbons[4].

Experimental Methodology: 13C-Metabolic Flux Analysis (13C-MFA)

To ensure systemic trustworthiness, the following 13C-MFA protocol is designed as a self-validating system . It internally verifies its own extraction efficiency and instrument stability, isolating biological flux from technical variance.

Self-Validating System Architecture:

-

Biological Baseline Control: A parallel culture treated with unlabeled DL-Phenylalanine establishes the natural 13C abundance baseline[1].

-

Technical Recovery Standard: Post-quenching, samples are spiked with a known concentration of L-Phenylalanine-D8[6]. If the D8 signal deviates by >5% across technical replicates, the extraction is flagged for ion suppression, preventing false flux interpretations.

End-to-end 13C-MFA experimental workflow ensuring self-validating metabolic quantification.

Step-by-Step Protocol:

-

Step 1: Cell Culture & Matrix Adaptation: Culture mammalian cells in standard growth medium to 80-90% confluency[1]. Wash cells twice with PBS to remove residual unlabeled amino acids.

-

Step 2: Isotope Pulse: Introduce customized media containing 2 mM DL-Phenylalanine-2,3-13C2. Maintain a parallel control well with 2 mM unlabeled DL-Phenylalanine. Incubate for the targeted flux duration (e.g., 15, 30, 60, 120 minutes).

-

Step 3: Metabolic Quenching & Extraction: Rapidly aspirate media and immediately quench metabolism by adding 1 mL of pre-chilled (-80°C) 80% methanol. Self-Validation Step: Spike the extraction solvent with 1 µM L-Phenylalanine-D8. Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.

-

Step 4: Centrifugation & Lyophilization: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen or via lyophilization.

-

Step 5: LC-MS/MS Acquisition: Reconstitute the dried extract in 50 µL of LC-MS grade water/acetonitrile (95:5). Inject 2 µL into a triple quadrupole or Orbitrap mass spectrometer[5]. Monitor the M+0 (166 m/z) and M+2 (168 m/z) transitions for phenylalanine, alongside downstream metabolites.

Data Interpretation: Mass Isotopomer Distribution (MID)

The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O)[1],[5]. The Mass Isotopomer Distribution (MID) represents the fractional abundance of each isotopologue.

For a metabolite pool, the MID is calculated as: MID_i = M_i / Σ(M_n) (Where M_i is the abundance of the specific isotopologue, and Σ(M_n) is the sum of all isotopologues).

By comparing the MID of downstream metabolites (like Tyrosine M+2) against the precursor DL-Phenylalanine-2,3-13C2 pool over time, researchers can mathematically model the absolute metabolic flux through the phenylalanine hydroxylase pathway, providing actionable data for pharmacological inhibition studies or metabolic engineering.

References

-

CAS 83200-18-4 DL-Phenylalanine-2,3-13C2 - BOC Sciences. BOC Sciences.

-

Methyl 4-methoxycinnamate - Alfa Chemistry. Alfa Chemistry. 3

-

Stable Isotope Standards For Mass Spectrometry - Phoenix Scientific. Phoenix Scientific. 6

-

13C NMR Metabolomics: Applications at Natural Abundance - PMC. NIH. 4

-

Development of a rapid and highly accurate method for 13 C tracer-based metabolomics and its application on a hydrogenotrophic methanogen - Oxford Academic. Oxford Academic. 5

-

Application Notes: Metabolic Flux Analysis Using L-Phenylalanine-13C9 - Benchchem. Benchchem. 1

Sources

Safety data sheet and handling guidelines for Dl-phenylalanine-2,3-13c2

Technical Guide: Safety, Handling, and Applications of DL-Phenylalanine-2,3- C

Substance Identification & Physicochemical Profile

DL-Phenylalanine-2,3-

Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | DL-Phenylalanine-2,3- | (RS)-2-Amino-3-phenylpropanoic acid ( |

| CAS Number | Not assigned specific to DL-2,3- | Refer to Unlabeled: 150-30-1 or L-Labeled: 1005341-23-0 for regulatory proxies.[2] |

| Molecular Formula | C | |

| Molecular Weight | 167.19 g/mol | +2.0 Da shift vs. unlabeled (165.19 g/mol ). |

| Isotopic Enrichment | Typically | Critical for avoiding isobaric overlap in MS. |

| Appearance | White crystalline powder | Hygroscopic nature requires desiccation. |

| Solubility | Water: ~14 g/L (25°C) | Sparingly soluble in ethanol; insoluble in ether. |

The "DL" Stereochemistry Implication

Unlike pure L-Phenylalanine used in metabolic flux analysis (MFA) or SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), this DL-racemate is primarily used as:

-

Internal Standard: For quantifying phenylalanine in biological matrices without metabolic incorporation.

-

Chiral Chromatography Reference: To resolve and identify D- vs. L-enantiomers in complex samples.

-

Chemical Synthesis: As a tracer in non-enzymatic synthetic pathways.

Critical Research Note: Do not use DL-Phenylalanine for cell culture metabolic labeling unless studying D-amino acid toxicity or specific racemase activity. The D-isomer is generally not metabolically active in mammalian translation machinery and may inhibit growth.

Safety Assessment (GHS/CLP Synthesis)

While stable isotopes are non-radioactive and chemically identical to their unlabeled counterparts regarding toxicity, standard laboratory hygiene is paramount to prevent isotopic contamination of the lab environment.

Hazard Classification

Based on GHS (Globally Harmonized System) data for DL-Phenylalanine:

Precautionary Measures (The "Dust Control" Protocol)

Although non-toxic, fine amino acid powders can act as respiratory irritants.

-

Inhalation: Use a NIOSH-approved N95 dust mask or work within a fume hood to prevent inhalation of costly isotopic powder.

-

Skin/Eye: Wear nitrile gloves and safety glasses.

-

First Aid:

Handling & Integrity: The "Zero-Cross-Contamination" Protocol

In stable isotope research, the greatest risk is not toxicity, but isotopic dilution . A single grain of natural abundance phenylalanine (

Storage Architecture

-

Temperature: Store at Room Temperature (20-25°C) . Refrigeration is often unnecessary and can introduce condensation (moisture) upon opening.

-

Environment: Desiccator cabinet with silica gel.

-

Container: Amber glass vials with Teflon-lined caps to prevent plasticizer leaching.

Workflow: Contamination-Free Weighing

This self-validating protocol ensures the integrity of the stock solution.

Figure 1: Anti-contamination weighing workflow. The "Weigh by Difference" step (tapping powder out rather than inserting a tool) is critical to prevent introducing natural abundance contaminants into the master stock.

Experimental Applications

Preparation of LC-MS Internal Standard

Objective: Create a stock solution for quantifying Phenylalanine in plasma samples via Isotope Dilution Mass Spectrometry (IDMS).

Reagents:

-

DL-Phenylalanine-2,3-

C -

0.1 M HCl (increases solubility and stability) or HPLC-grade Water.

Protocol:

-

Calculation: Target a stock concentration of 10 mM .

-

Solubilization: Add the calculated volume of 0.1 M HCl . Phenylalanine dissolves faster in slightly acidic conditions than in neutral water.

-

Sonication: Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Aliquot into cryovials and store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Chiral Separation Validation

Context: Researchers often need to verify if a biological sample contains D-Phenylalanine (indicative of bacterial contamination or specific neurological conditions).

Methodology:

-

Spike: Add DL-Phenylalanine-2,3-

C -

Derivatization: Use a chiral derivatizing agent (e.g., Marfey's reagent or FDAA).

-

LC-MS Analysis:

-

The L-Phe peak will co-elute with the biological L-Phe but be mass-shifted (+2 Da).

-

The D-Phe peak will elute at a different retention time.

-

Result: The

C-labeled D-isomer acts as a retention time marker for the elusive biological D-isomer, confirming its presence/absence without matrix interference.

-

Mass Spectrometry Logic (IDMS)

The following diagram illustrates the logic of using this specific isotopologue to normalize data against matrix effects.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The labeled standard experiences the exact same ionization suppression/enhancement as the analyte, providing perfect normalization.

Disposal & Environmental Considerations

-

Waste Management: Although non-hazardous, solutions containing biological derivatives should be treated as biohazardous waste. Pure chemical waste can be disposed of with general organic solvents or aqueous waste streams depending on the solvent used.

-

Ecological Impact: Phenylalanine is biodegradable. The stable isotope enrichment poses no environmental threat as

C is a naturally occurring isotope (1.1% abundance).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 994, DL-Phenylalanine. Retrieved from [Link]

-

Carl Roth. (2025).[7] Safety Data Sheet: DL-Phenylalanine. Retrieved from [Link]

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

Technical Guide: Certificate of Analysis for 13C-Labeled Phenylalanine

Executive Summary

In the high-stakes environments of biomolecular NMR, metabolic flux analysis (MFA), and quantitative proteomics (SILAC), the integrity of the input reagents dictates the validity of the output data. L-Phenylalanine-13C (U-13C6 or 1-13C) is not merely a chemical; it is a calibrated measurement standard.

A Certificate of Analysis (CoA) for stable isotopes is often treated as a receipt. It should be treated as a calibration certificate . This guide deconstructs the CoA for 13C-Phenylalanine, explaining the causality between specific analytical parameters and experimental success. We will move beyond simple specifications to explore the methodologies of validation and the consequences of non-compliance.

Part 1: The Anatomy of the CoA (Critical Parameters)

A robust CoA for 13C-Phenylalanine must quantify three distinct "purities." Failure in any one of these renders the material useless for high-sensitivity applications.

Isotopic Enrichment (Atom % 13C)

-

The Spec: Typically >99 atom % 13C.

-

The Science: This measures the fraction of carbon atoms that are 13C rather than the natural 12C.

-

Why it Matters:

-

NMR: Incomplete enrichment dilutes the signal-to-noise ratio (SNR) and creates complex satellite artifacts from 13C-12C couplings that distort relaxation measurements.

-

Mass Spec (SILAC): Low enrichment leads to overlapping isotopic envelopes between "heavy" and "light" peptides, complicating quantification algorithms (e.g., MaxQuant).

-

Chiral Purity (Enantiomeric Excess)

-

The Spec: L-Isomer >99% (or <1% D-Isomer).

-

The Science: Synthetic 13C-amino acids are often produced via enzymatic resolution or asymmetric synthesis. Contamination with D-Phenylalanine is a common risk.

-

Why it Matters: Biological systems are homochiral. D-Phenylalanine is not incorporated into proteins by eukaryotic ribosomes. In metabolic studies, D-Phe can inhibit specific transporters or enzymes (e.g., phenylalanine hydroxylase), skewing flux data.

Chemical Purity

-

The Spec: >98.5% (HPLC/Titration).

-

The Science: The absence of synthesis byproducts, salts, or degradation products (e.g., phenylpyruvate).

-

Why it Matters: Impurities can cause isobaric interference in Mass Spectrometry or appear as unidentified peaks in 2D-NMR spectra (HSQC), often in the aromatic region where Phenylalanine resides.

Part 2: Analytical Methodologies & Protocols

This section details how the numbers on the CoA are derived. These are the self-validating systems required for trust.

Protocol A: Isotopic Enrichment via LC-MS

Unlike NMR, which integrates peak areas, Mass Spectrometry provides a direct measurement of the isotopologue distribution.

Methodology:

-

Instrument: High-Resolution LC-MS (e.g., Q-TOF or Orbitrap).

-

Mode: ESI Positive.

-

Logic: Compare the abundance of the monoisotopic peak (M) against the labeled peak (M+n).

-

For L-Phenylalanine-U-13C6 (Uniformly labeled):

-

Natural Monoisotopic Mass: ~165.079 u

-

Target Mass (M+6): ~171.099 u

-

-

-

Calculation:

Protocol B: Chiral Purity via Ligand-Exchange HPLC

Standard C18 columns cannot separate enantiomers. We utilize Chiral Stationary Phases (CSPs) .[1][2][3]

Methodology:

-

Column: Crown Ether (e.g., Crownpak CR(+)) or Teicoplanin-based CSP.

-

Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water isocratic.

-

Mechanism: The crown ether forms a host-guest complex. The ammonium group of L-Phe fits differently than D-Phe, creating retention time separation.

-

Detection: UV at 210 nm or 254 nm.

Protocol C: Water Content (Karl Fischer)

Critical for NMR: 13C-Phenylalanine is hygroscopic. Excess water introduces mobile protons. In proton-detected 13C experiments (like 1H-13C HSQC), water protons exchange with amide protons, causing signal suppression (saturation transfer).

-

Limit: < 0.5% w/w.

Part 3: Visualization of Quality Control Workflows

The following diagrams illustrate the logical flow of QC and the decision-making process for method selection.

Diagram 1: The QC Lifecycle of 13C-Phenylalanine

This workflow demonstrates the "Gate" system. Material does not move to packaging until it passes the specific analytical gate.

Figure 1: The sequential "Gate" system for validating 13C-Phenylalanine. Failure at any stage triggers reprocessing or disposal.

Diagram 2: Analytical Logic for Isotope Verification

How do we distinguish between chemical impurities and isotopic variance?

Figure 2: Decision logic for confirming isotopic identity and enrichment using orthogonal analytical techniques.

Part 4: Data Presentation & Specifications

When reviewing a CoA, the data should be presented in a comparative format. Below is the standard specification table for Research Grade L-Phenylalanine-U-13C6 .

| Parameter | Test Method | Specification | Typical Result |

| Appearance | Visual | White Crystalline Powder | Conforms |

| Identification | 1H-NMR / IR | Conforms to Structure | Conforms |

| Chemical Purity | HPLC (C18) | ≥ 98.5% | 99.2% |

| Isotopic Enrichment | LC-MS / 13C-NMR | ≥ 99 atom % 13C | 99.4 atom % |

| Chiral Purity | Chiral HPLC | ≥ 99% L-Isomer | > 99.5% |

| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |

| Optical Rotation | Polarimetry | -33.0° to -35.0° (c=1, H2O) | -34.2° |

Part 5: Handling and Storage

Even the purest reagent can be compromised by poor handling.

-

Hygroscopicity: While Phenylalanine is less hygroscopic than some amino acids, 13C-labeled variants should be stored in desiccators. Moisture uptake alters the effective molecular weight, leading to concentration errors in stock solutions.

-

Light Sensitivity: Store away from direct light to prevent slow photo-oxidation, which can create trace impurities visible in high-sensitivity MS.

-

Sterility: For cell culture (SILAC), the CoA must specify if the material is "Microbiologically Tested" (Endotoxin/Bioburden). If not, 0.22 µm filtration of the stock solution is mandatory.

References

-

National Institutes of Health (PubChem). L-Phenylalanine Chemical and Physical Properties. [Link]

-

Wu, Z., et al. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry.[4] [Link]

Sources

Precision Metabolic Tracing: Advanced Applications of DL-Phenylalanine-2,3-13C2 in Fluxomics and Neurochemistry

Executive Summary

Metabolic Flux Analysis (MFA) relies on the strategic deployment of stable isotopes to map intracellular carbon flow[1]. While uniformly labeled isotopes (e.g., U-13C9) are standard for broad network profiling, they often generate overly complex Mass Isotopomer Distributions (MIDs) that complicate the deconvolution of specific linear pathways[2]. As a Senior Application Scientist, I advocate for the targeted use of DL-phenylalanine-2,3-13C2 —a uniquely engineered tracer where only the alpha (C2) and beta (C3) carbons are enriched with Carbon-13[3]. This technical guide dissects the causality behind utilizing this specific isotopologue for neurochemical tracing, protein turnover kinetics, and chiral-specific metabolic profiling.

Isotopic Architecture: The Strategic Advantage of the 2,3-13C2 Label

The selection of an isotopic tracer must be dictated by the enzymatic mechanisms of the target pathway. Phenylalanine metabolism primarily proceeds via hydroxylation to tyrosine, followed by subsequent modifications into catecholamines or transamination into phenylpyruvate.

Choosing the correct labeling pattern is a matter of biochemical survival:

-

The Decarboxylation Problem: If a carboxyl-labeled tracer (e.g., 1-13C-phenylalanine) is used to study dopamine synthesis, the 13C label is irreversibly lost as 13CO2 during the DOPA decarboxylase step. The tracer becomes analytically invisible.

-

The Scrambling Problem: Uniformly labeled tracers (U-13C9) undergo extensive recycling and transamination, leading to isotopic dilution and complex M+1 to M+9 mass shifts that require heavy computational correction[4].

-

The 2,3-13C2 Solution: By placing the 13C labels strictly on the alpha and beta carbons, the heavy isotopes are perfectly conserved in the ethylamine side chain of downstream monoamines (dopamine, norepinephrine, epinephrine). This yields a clean, unambiguous +2 Da (M+2) mass shift in LC-MS/MS analysis. Furthermore, because it is a DL-racemate, it allows simultaneous probing of L-amino acid pathways (protein synthesis) and D-amino acid pathways (D-amino acid oxidase activity).

Fig 1: Metabolic routing of DL-Phenylalanine-2,3-13C2. The 13C label at C2/C3 is conserved during decarboxylation.

Core Applications in Metabolic Research

Application I: Neurotransmitter Fluxomics & Catecholamine Biosynthesis

The L-enantiomer of DL-phenylalanine-2,3-13C2 is actively transported across the blood-brain barrier via the LAT1 transporter. Once inside the CNS, it acts as the apical precursor for catecholamines. Because the C2 and C3 carbons are retained throughout the entire enzymatic cascade (Phenylalanine

Application II: Whole-Body Protein Kinetics (WbPB)

Phenylalanine is an essential amino acid that is neither synthesized de novo nor oxidized by skeletal muscle. This makes it the gold-standard tracer for measuring whole-body protein breakdown (WbPB) and synthesis[5]. By infusing DL-phenylalanine-2,3-13C2 and measuring the Tracer-to-Tracee Ratio (TTR) in arterial plasma at steady state, researchers can calculate the rate of appearance (Ra) of endogenous unlabeled phenylalanine. A low TTR ensures minimal perturbation to tracee metabolism while providing high-precision kinetic data[5].

Application III: Chiral-Specific Metabolism (The D-Isomer Advantage)

Unlike pure L-tracers, the DL-racemate contains D-phenylalanine, a known inhibitor of enkephalinase (an enzyme that degrades endorphins). The D-isomer is primarily metabolized by D-amino acid oxidase (DAAO) in the kidney and liver to form phenylpyruvate-2,3-13C2. Tracking this specific M+2 metabolite allows researchers to isolate DAAO enzyme kinetics in vivo, a critical parameter in schizophrenia and chronic pain research.

Quantitative Data: Expected Mass Shifts in LC-MS/MS

To ensure robust analytical validation, the following table summarizes the expected monoisotopic mass shifts when utilizing DL-phenylalanine-2,3-13C2. The consistent +2 Da shift simplifies data deconvolution.

| Metabolite | Native Mass (m/z,[M+H]+) | Labeled Mass (m/z, [M+H]+) | Mass Shift | Retained 13C Positions |

| Phenylalanine | 166.08 | 168.09 | +2 Da | C2 ( |

| Tyrosine | 182.08 | 184.09 | +2 Da | C2 ( |

| L-DOPA | 198.07 | 200.08 | +2 Da | C2 ( |

| Dopamine | 154.08 | 156.09 | +2 Da | C1, C2 (Ethylamine chain) |

| Phenylpyruvate | 165.05 | 167.06 | +2 Da | C2 ( |

Standardized Protocol: 13C-MFA using DL-Phe-2,3-13C2

A self-validating experimental protocol is critical to prevent artifactual data. The following methodology is optimized for in vitro cellular flux analysis[1][2].

Step 1: Tracer Preparation and Isotopic Steady-State Incubation

-

Preparation: Prepare a custom amino-acid-free basal medium (e.g., DMEM without Phe/Tyr).

-

Spiking: Supplement the medium with DL-phenylalanine-2,3-13C2 at a physiological concentration (typically 0.4 mM)[3]. Include a parallel "blank" control well with unlabeled DL-Phe to validate baseline natural isotopic abundance.

-

Incubation: Incubate the target cell line. Causality Note: The duration must be empirically determined to reach isotopic steady state (typically 24–48 hours for protein turnover, or 1–4 hours for rapid neurotransmitter flux)[2].

Step 2: Rapid Quenching and Metabolite Extraction

-

Arrest: Aspirate the labeling medium rapidly to halt extracellular nutrient exchange.

-

Wash: Immediately wash cells with a large volume of ice-cold PBS to remove residual extracellular tracer[2].

-

Self-Validating Quench: Add pre-chilled extraction solvent (80:20 Methanol:Water at -80°C) directly to the plate. Causality Note: This extreme temperature instantly denatures metabolic enzymes, preventing post-sampling isotopic scrambling and preserving the true in vivo flux state[2].

-

Harvest: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C.

Step 3: LC-MS/MS Data Acquisition

-

Injection: Inject the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Chromatography: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention of polar monoamines and amino acids.

-

Detection: Monitor the specific M+0 (unlabeled) and M+2 (labeled) transitions for the metabolites listed in the quantitative table above.

Step 4: Data Processing and Flux Estimation

-

Correction: Correct the raw Mass Isotopomer Distributions (MIDs) for natural isotopic abundance (e.g., endogenous 13C, 15N, 18O) using specialized MFA software (e.g., INCA or IsoCor)[1].

-

Quantification: Calculate the Tracer-to-Tracee Ratio (TTR) to quantify the absolute flux through the targeted pathways[5].

Fig 2: Standardized 13C-MFA experimental workflow for stable isotope tracing in vivo.

References

- Application Notes: Metabolic Flux Analysis Using L-Phenylalanine-13C9 Source: BenchChem URL

- Overview of 13c Metabolic Flux Analysis Source: Creative Proteomics URL

- Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig Source: American Journal of Physiology-Endocrinology and Metabolism URL

- L-Phenylalanine (2,3-¹³C₂, 99%; ¹⁵N, 98%)

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Technical Guide: Protein Turnover Analysis using DL-Phenylalanine-2,3-13C2

[1]

Executive Summary

This guide provides a validated workflow for measuring Fractional Synthetic Rate (FSR) of proteins using DL-Phenylalanine-2,3-13C2 .[1] Unlike standard L-isomer tracers, the use of a racemic mixture introduces a "Chiral Dilution" factor that must be controlled experimentally.[1]

This protocol utilizes the Flooding Dose technique (High-Dose) rather than Continuous Infusion. The flooding dose minimizes the error caused by differential clearance of D- and L-isomers by swamping the endogenous free amino acid pools, effectively clamping the precursor enrichment at the injectate's value.

Key Compound Specifications

The "Racemic Trap": D- vs. L-Isomer Kinetics

Before beginning, researchers must understand the metabolic divergence of the racemic tracer. Mammalian translation machinery is stereoselective for L-Phenylalanine .

-

L-Phenylalanine-2,3-13C2: Transported into cells, acylated to tRNA, and incorporated into nascent polypeptide chains.[1]

-

D-Phenylalanine-2,3-13C2: Not incorporated into protein.[1] It is either excreted via kidneys or oxidized by D-amino acid oxidase (DAAO) in the liver/kidney.

Critical Implication: If you measure plasma enrichment using a standard non-chiral GC-MS column, you are measuring the Total Phenylalanine (L+D) pool. If the D-isomer accumulates or clears at a different rate than the L-isomer, your calculated Precursor Enrichment (

Diagram: Metabolic Fate of DL-Phenylalanine

Figure 1: Divergent metabolic fates of the racemic tracer.[1] Only the L-isomer contributes to protein synthesis, while the D-isomer acts as a passive diluent in the plasma pool.

Experimental Protocol: The Flooding Dose Method

To mitigate the "Racemic Trap," we use a Flooding Dose . By injecting a massive bolus of unlabeled Phenylalanine (Phe) along with the tracer, we overwhelm the endogenous production and breakdown rates. This forces the plasma and intracellular pools to match the enrichment of the injectate almost instantly.

Reagents Preparation[3]

-

Tracer: DL-Phenylalanine-2,3-13C2 (99 atom% excess).

-

Carrier: Unlabeled L-Phenylalanine (Pharma grade).

-

Vehicle: Sterile Saline (0.9% NaCl).

Injectate Formulation (Example for Human/Large Animal):

-

Total Phe Dose: 150 mg/kg body weight.

-

Enrichment: 20 Mole Percent Excess (MPE).

-

Calculation: Mix unlabeled L-Phe and labeled DL-Phe such that the ratio of Tracer/Total is 0.20.

-

Note: Since the tracer is DL, the actual L-isomer enrichment will be slightly different if not accounted for, but in a flooding dose, we assume the Injectate Enrichment (

) represents the precursor pool.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Step-by-Step Workflow

-

Baseline Biopsy (

): Collect a muscle biopsy and a blood sample before tracer administration to establish background natural abundance. -

Tracer Administration (

): Administer the flooding dose intravenously as a bolus over 2–5 minutes.-

Warning: High doses of Phe can cause transient nausea. Administer slowly.

-

-

Incubation Period: Allow 10–40 minutes for incorporation. (Shorter times are preferred for flooding dose to minimize recycling).[1]

-

Terminal Biopsy (

): Collect the second muscle biopsy at exactly -

Blood Sampling: Collect blood samples at

min to verify the "flood" plateau.

Diagram: Flooding Dose Workflow

Figure 2: Temporal workflow for the Flooding Dose technique. The short duration minimizes the recycling of label from protein breakdown.

Analytical Workflow: GC-MS Analysis

We utilize TBDMS (tert-butyldimethylsilyl) derivatization.[1][3] This derivative is robust and produces fragments that retain the C2 and C3 carbons labeled in your tracer.

Sample Processing

-

Protein Precipitation: Homogenize tissue; precipitate proteins with perchloric acid (PCA) or trichloroacetic acid (TCA).[1]

-

Fractionation:

-

Hydrolysis: Hydrolyze the protein pellet (6N HCl, 110°C, 24h) to release amino acids.

-

Derivatization (TBDMS):

-

Dry sample under nitrogen.

-

Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.

-

Incubate at 100°C for 60 minutes.

-

Mass Spectrometry Parameters

Target Ions for Phenylalanine-TBDMS: The standard TBDMS derivative of Phenylalanine (MW 393) fragments primarily by losing the tert-butyl group (M-57).

| Ion Identity | Mass (m/z) | Description | Carbon Content |

| Tracee (M+0) | 336 | [M-57]+ Fragment | Retains C1, C2, C3, Ring |

| Tracer (M+2) | 338 | [M-57]+ Fragment | Retains 13C2 (at C2, C3) |

| Secondary (M+0) | 234 | [M-85-28]+ (Amine+Ring) | Retains C2, C3, Ring (Loss of C1) |

| Secondary (M+2) | 236 | [M-85-28]+ (Amine+Ring) | Retains 13C2 (at C2, C3) |

Note: Monitor m/z 336 and 338 for highest sensitivity. The ratio 338/336 provides the Tracer/Tracee Ratio (TTR).

Calculation of Fractional Synthetic Rate (FSR)

The FSR is calculated using the standard precursor-product equation.[2][4][6][7][8]

Where:

-

: Enrichment of protein-bound phenylalanine at timengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

: Background enrichment (Natural Abundance).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Precursor enrichment (Plasma free phenylalanine).

- : Incorporation time in hours.

The "DL" Correction for

In a flooding dose,

-

If using Plasma Analysis: The GC-MS measures Total Phe (D+L). If the flood is successful, Plasma TTR

Injectate TTR. -

Validation: Verify that plasma enrichment remains constant and high (>90% of injectate value) throughout the 30-minute window. If it drops significantly, the "Flood" failed, and the differential clearance of D-Phe may skew results.[1]

Data Presentation Table (Template):

| Subject ID | Time (min) | Plasma TTR (338/336) | Protein Bound TTR (338/336) | FSR (%/h) |

| Subj_01 | 30 | 0.205 | 0.00045 | 4.39 |

| Subj_02 | 30 | 0.198 | 0.00042 | 4.24 |

References

-

Garlick, P. J., McNurlan, M. A., & Preedy, V. R. (1980).[1] A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine. Biochemical Journal, 192(2), 719–723.[1] Link

-

Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.). Wiley-Liss.[1] Link

-

Slater, G. W., et al. (2019).[1] Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives. Metabolites, 9(10), 220.[1] (Demonstrates fragmentation retention of C2/C3). Link

-

Smith, K., et al. (2007).[1] Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer. American Journal of Physiology-Endocrinology and Metabolism, 293(3), E666-E671.[1] Link

-

Biolo, G., et al. (1992).[1][4] An abundant supply of amino acids enhances the metabolic effect of exercise on muscle protein. American Journal of Physiology, 273, E122.[1] (Validation of Phe tracer kinetics). Link

Sources

- 1. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization | MDPI [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

Illuminating the Cellular Engine: A Guide to Understanding Metabolic Pathways with 13C Labeled Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Snapshots to Dynamic Metabolic Flux

In the intricate landscape of cellular biology, understanding the function of a cell requires moving beyond static measurements of metabolite concentrations. True insight comes from comprehending the dynamic flow of nutrients through metabolic networks—the very engine that drives cellular growth, proliferation, and response to stimuli. Metabolic Flux Analysis (MFA) is the premier tool for studying this material flow within a cell's metabolic network.[1] Among MFA techniques, 13C-Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for accurately quantifying the rates (fluxes) of intracellular reactions.[1][2]

This guide provides a comprehensive technical overview of 13C-MFA with a specific focus on the strategic use of 13C labeled amino acids as tracers. We will delve into the foundational principles, provide a blueprint for robust experimental design, detail a self-validating workflow from benchtop to data analysis, and explore the interpretation of flux maps. For drug development professionals and researchers, mastering this technique is paramount for identifying novel therapeutic targets, understanding mechanisms of drug action, and characterizing disease-specific metabolic reprogramming.[3]

Part 1: Foundational Principles of Isotope Tracing

The Power of Stable Isotopes

At the heart of this technique are stable, non-radioactive isotopes—atoms of the same element with a different number of neutrons.[] For metabolic studies, Carbon-13 (¹³C) is the most powerful and widely used tracer.[][6] By replacing the naturally abundant ¹²C in a nutrient substrate with ¹³C, we create a "heavy" version of the molecule that is chemically identical to its "light" counterpart but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[][][7] When cells consume this ¹³C-labeled substrate, the heavy carbon atoms are incorporated into downstream metabolites, effectively leaving a trail that we can follow to map the flow of carbon through the metabolic network.[3]

Why Use Amino Acids as Tracers?

While glucose is a common tracer for probing glycolysis and the pentose phosphate pathway, amino acids offer a unique and powerful window into central carbon metabolism. Amino acids are not only the building blocks of proteins but are also critical hubs that feed into and are produced by key metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle.

-

Glutamine , for instance, is a major substrate for many proliferating cells, entering the TCA cycle as α-ketoglutarate. Using ¹³C-labeled glutamine allows for precise interrogation of TCA cycle activity, anaplerosis (the replenishment of cycle intermediates), and the synthesis of other non-essential amino acids and lipids.[1][6]

-

Branched-Chain Amino Acids (BCAAs) like leucine, isoleucine, and valine have distinct entry points into metabolism and can reveal insights into mitochondrial function and fatty acid synthesis.[8]

By selecting a specific ¹³C-labeled amino acid, we can strategically direct the isotopic label into pathways of interest, providing a high-resolution view of specific metabolic activities.[]

Part 2: Experimental Design - The Blueprint for Success

The validity and resolution of a 13C-MFA study are determined before the first sample is ever collected. A meticulously planned experimental design is non-negotiable.[9][10]

Pillar 1: Strategic Tracer Selection

The choice of tracer is the most critical decision and must be directly linked to the biological question.[11] Do not choose a tracer simply because it is common; choose it because it is the most informative for your hypothesis.

-

To Probe TCA Cycle Anaplerosis and Reductive Carboxylation: Uniformly labeled [U-¹³C₅]-Glutamine is the tracer of choice. Its five-carbon backbone directly enters the TCA cycle, and the resulting mass isotopomer distributions (MIDs) in metabolites like malate, aspartate, and citrate are highly sensitive to fluxes around the cycle.[1][6]

-

To Quantify the Pentose Phosphate Pathway (PPP) vs. Glycolysis: While glucose tracers like [1,2-¹³C₂]-glucose are classic choices, amino acids can provide complementary information. The labeling patterns in serine, which is derived from the glycolytic intermediate 3-phosphoglycerate, can help constrain the glycolytic flux.

-

To Assess Protein Synthesis and Degradation: ¹⁵N-labeled amino acids are often used in proteomics (e.g., SILAC), but ¹³C-labeled amino acids also allow for the measurement of protein synthesis by tracking their incorporation into proteinogenic amino acids.[]

| ¹³C-Labeled Amino Acid | Primary Metabolic Target | Key Insights Gained |

| [U-¹³C₅]-Glutamine | TCA Cycle, Amino Acid Synthesis | Anaplerosis, Reductive Carboxylation, Glutaminolysis Rate |

| [U-¹³C₆]-Leucine | Fatty Acid Synthesis, BCAA Catabolism | Contribution of amino acids to acetyl-CoA pools |

| [U-¹³C₄]-Aspartate | TCA Cycle, Nucleotide Synthesis | Oxaloacetate turnover, pyrimidine synthesis |

| [U-¹³C₃]-Serine | One-Carbon Metabolism, Glycolysis | Serine synthesis pathway activity, folate cycle flux |

A summary of common ¹³C-labeled amino acid tracers and their primary applications.

Pillar 2: The Prerequisite of Metabolic and Isotopic Steady State

For standard 13C-MFA, the cellular system must be in two states of equilibrium:

-

Metabolic Steady State: The intracellular and extracellular concentrations of metabolites are constant over time. This is typically achieved during the exponential growth phase of cultured cells.[1]

-

Isotopic Steady State: The labeling pattern of intracellular metabolites is no longer changing over time.[12] This indicates that the distribution of ¹³C throughout the metabolic network has stabilized.

Causality: Failing to achieve isotopic steady state is a primary cause of inaccurate flux calculations because the mathematical models assume this equilibrium.[13] The time required to reach this state depends on the cell type's growth rate and the turnover rates of the metabolite pools being analyzed.[12]

Self-Validation: To confirm isotopic steady state, a preliminary time-course experiment is essential. Harvest cells at several time points after introducing the tracer (e.g., 12, 18, 24 hours) and measure the ¹³C enrichment in key metabolites. The point at which the enrichment plateaus determines the optimal labeling duration for the main experiment.[13]

Part 3: The Workflow - From Benchtop to Data

A successful 13C-MFA experiment is a chain of validated steps. A failure in any single link can compromise the entire study. The following diagram and protocol outline a robust, self-validating workflow.

Caption: Generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a template for a typical experiment using adherent mammalian cells and a ¹³C-glutamine tracer.

-

Cell Seeding and Growth (Day 1):

-

Seed cells (e.g., HepG2) in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., ~70-80% confluency).[14] Culture in standard DMEM with 10% FBS.

-

-

Tracer Introduction (Day 2):

-

Prepare the labeling medium: Glutamine-free DMEM supplemented with the desired concentration of [U-¹³C₅]-Glutamine (e.g., 2 mM) and 10% dialyzed FBS (dFBS).

-

Causality: Using dialyzed FBS is critical to remove unlabeled amino acids from the serum that would dilute the isotopic enrichment of your tracer, compromising the data.

-

Aspirate the standard medium, wash cells once with pre-warmed PBS, and replace it with the ¹³C-labeling medium. Return cells to the incubator for the predetermined optimal labeling time (e.g., 24 hours).

-

-

Quenching and Metabolite Extraction (Day 3):

-

Objective: To instantly halt all enzymatic activity, preserving the metabolic snapshot at the time of harvest.[3]

-

Place the cell culture plate on a bed of dry ice to cool it rapidly.

-

Aspirate the labeling medium.

-

Immediately wash the cells with 4 mL of ice-cold physiological saline to remove any remaining extracellular tracer.[14]

-

Instantly add 1 mL of ice-cold 80:20 methanol/water extraction solvent to the well.[14]

-

Causality: The cold methanol solution simultaneously quenches metabolism and lyses the cells, releasing intracellular metabolites into the solvent. Ineffective quenching can lead to artifactual changes in labeling patterns.[13]

-

Incubate the plates at -80°C for at least 60 minutes.[14]

-

Scrape the cell lysate and transfer it to a microcentrifuge tube.

-

Centrifuge at maximum speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet cell debris and proteins.[14]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

-

Analytical Detection: Mass Spectrometry vs. NMR

The extracted metabolites must be analyzed to determine their ¹³C-labeling patterns. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques, though NMR offers unique advantages.[1][15]

| Feature | Mass Spectrometry (GC-MS, LC-MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |

| Resolution | Measures Mass Isotopologues (number of ¹³C atoms) | Measures Positional Isotopomers (position of ¹³C atoms) |

| Information | Provides Mass Isotopomer Distributions (MIDs) | Provides detailed structural information and positional enrichment |

| Sample Prep | Often requires derivatization (GC-MS) | Minimal, non-destructive |

| Primary Use | High-throughput flux quantification | Detailed analysis of specific pathway branch points |

A comparison of the primary analytical platforms for ¹³C-MFA.

Part 4: Data Analysis and Interpretation

Raw analytical data is not a flux map. It must be processed and integrated into a computational model to yield quantitative flux values.

From Raw Data to Mass Isotopomer Distributions (MIDs)

Mass spectrometry measures the relative abundance of all mass isotopologues for a given metabolite. For example, aspartate (a 4-carbon molecule) can exist as:

-

M+0: Unlabeled (all ¹²C)

-

M+1: Containing one ¹³C atom

-

M+2: Containing two ¹³C atoms

-

M+3: Containing three ¹³C atoms

-

M+4: Fully labeled (all ¹³C)

The vector of these fractional abundances is the Mass Isotopomer Distribution (MID), which is the primary input for flux modeling software.[3]

Flux Estimation and Modeling

Flux estimation is a computational process that seeks to find the set of intracellular flux values that best explains the experimentally measured MIDs.[1]

-

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines all the reactions and the specific carbon atom transitions for each reaction.[9][13]

-

Iterative Fitting: Software (e.g., OpenMebius, INCA) uses algorithms to simulate the MIDs that would result from a given set of fluxes.[16] It then iteratively adjusts the flux values to minimize the difference between the simulated MIDs and the experimentally measured MIDs.

-

Goodness-of-Fit: The quality of the fit is assessed statistically, often by calculating the sum of squared residuals (SSR). A high SSR may indicate an incomplete or inaccurate metabolic model, or errors in the experimental data.[13]

Caption: Logical flow of the computational flux estimation process.

Part 5: Applications in Research and Drug Development

The power of 13C-MFA lies in its ability to reveal functional changes in metabolic pathway activity that are invisible to other 'omics' technologies.

-

Oncology: 13C-MFA has been instrumental in characterizing the metabolic reprogramming in cancer cells, such as the Warburg effect and glutamine addiction.[6] It can be used to assess the on-target effects of drugs that inhibit metabolic enzymes, providing a direct measure of functional pathway inhibition.

-

Drug Development: By comparing the flux maps of cells treated with a drug candidate versus control cells, researchers can understand the compound's mechanism of action, identify potential off-target metabolic effects, and discover metabolic liabilities that could be exploited for combination therapies.[7]

-

Bioprocessing: In the production of biotherapeutics using cell cultures (e.g., CHO cells), 13C-MFA is used to optimize media formulations and cell growth conditions to maximize productivity and minimize the accumulation of toxic by-products.[8][17]

Conclusion

Tracing metabolic pathways with 13C labeled amino acids is a sophisticated, systems-level approach that provides an unparalleled quantitative view of cellular function. It moves beyond static snapshots to reveal the dynamic reality of the metabolic network. For researchers and drug developers, it is not merely an analytical technique but a powerful discovery engine. By grounding experiments in robust design, executing protocols with meticulous care, and applying rigorous computational analysis, 13C-MFA can illuminate the complex metabolic rewiring that underlies health and disease, paving the way for the next generation of targeted therapeutics.

References

-

Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry - ACS Publications. [Link]

-

Profiling the metabolism of human cells by deep 13C labeling. PMC - NIH. [Link]

-

C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

13C-Stable Isotope Labeling. UNT Research - University of North Texas. [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PubMed. [Link]

-

Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. Biotechnology Journal. [Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. [Link]

-

The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. Frontiers. [Link]

-

Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20). Methodologies for Metabolomics - Cambridge University Press & Assessment. [Link]

-

Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

-

Cancer Metabolism. Eurisotop. [Link]

-

In vivo NMR for 13C metabolic flux analysis. ResearchGate. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

-

Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC - NIH. [Link]

-

Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent. [Link]

-

In vivo stable isotope labeling of 13C and 15N... Posters - F1000Research. [Link]

-

Tracing the assimilation of organic compounds using δ13C analysis of unique amino acids in the bacterial peptidoglycan cell wall. FEMS Microbiology Ecology - Oxford Academic. [Link]

-

Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. PNAS. [Link]

-

Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers. [Link]

-

13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC - NIH. [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 6. eurisotop.com [eurisotop.com]

- 7. chempep.com [chempep.com]

- 8. pnas.org [pnas.org]

- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 11. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]

- 16. shimadzu.com [shimadzu.com]

- 17. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic enrichment strategies using Dl-phenylalanine-2,3-13c2

Title: Advanced Isotopic Enrichment Strategies: Technical Guide to DL-Phenylalanine-2,3-13C₂

Executive Summary

This technical guide provides a comprehensive framework for the utilization of DL-Phenylalanine-2,3-13C₂ (

Part 1: The Isotopic Tracer Profile

Chemical Identity and Spin Physics

Compound: DL-Phenylalanine-2,3-13C₂

Labeling Pattern:

Why 2,3-Labeling?

Unlike Uniform (

-

NMR Advantage: This specific pair allows for the direct measurement of the

dipolar coupling without interference from the aromatic ring carbons or the carboxyl group. It is the "gold standard" for determining the -

Metabolic Specificity: It serves as a non-scrambling tracer for the phenylalanine

tyrosine conversion, as the

Part 2: Stereochemical Management (The DL Factor)

CRITICAL TECHNICAL CONSIDERATION: Biological systems (mammalian cells, bacterial translation machinery) are stereoselective for L-Phenylalanine . The presence of D-Phenylalanine in the DL-mixture functions as a competitive inhibitor or an inert bystander depending on the system.

Metabolic Fate of the D-Isomer

In mammalian systems, D-Phenylalanine is not incorporated into proteins. Its metabolic fate follows a divergent pathway:

-

Oxidative Deamination: Catalyzed by D-amino acid oxidase (DAAO) in the kidney/liver.

-

Product: Converts to Phenylpyruvate (achiral).

-

Re-amination: Phenylpyruvate can be transaminated back to L-Phenylalanine (chiral inversion), potentially diluting the isotopic enrichment if endogenous nitrogen sources are used.

Strategic Decision:

-

For Flux Analysis: You must account for the DAAO pathway to avoid overestimating "loss" of tracer.

-

For Proteomics/NMR: You must either use a chiral resolution protocol (see Part 5) or use the DL-mix in excess, assuming the D-isomer remains in the supernatant.

Part 3: Applications in Structural Biology & Metabolism

Solid-State NMR: The Torsion Angle

In solid-state NMR (ssNMR), DL-Phe-2,3-13C₂ is used to determine the rotameric state of the phenylalanine side chain.

-

Technique: Rotational Echo Double Resonance (REDOR) or Double Quantum (DQ) filtering.

-

Mechanism: The dipolar coupling constant between C2 and C3 depends on the bond length (fixed) and the orientation relative to the magnetic field. By restricting labeling to these two sites, spectral crowding is eliminated, allowing for high-resolution distance measurements even in large membrane proteins.

Metabolic Flux Analysis (MFA)

Tracing the conversion of Phe to Tyr and downstream catecholamines (Dopamine, Norepinephrine).

DOT Diagram: Metabolic Fate of Phe-2,3-13C₂

Caption: Metabolic trajectory of DL-Phe-2,3-13C2. Note the shift in carbon numbering during Dopamine synthesis due to decarboxylation.

Part 4: Experimental Protocols

Protocol A: Enzymatic Chiral Resolution (Purification of L-Isomer)

If your experiment requires pure L-Phe-2,3-13C₂ (e.g., sensitive kinetic studies), use this high-yield resolution method.

Reagents:

-

DL-Phenylalanine-2,3-13C₂ (1.0 g)

-

Acetic Anhydride

-

Acylase I (Aspergillus melleus or Hog Kidney)

-

Dowex 50W-X8 Cation Exchange Resin

Step-by-Step Workflow:

-

Acetylation:

-

Dissolve 1.0 g DL-Phe-2,3-13C₂ in 2M NaOH (5 mL).

-

Add acetic anhydride (1.2 eq) dropwise at

while maintaining pH 10. -

Acidify to pH 2.0 with HCl. Extract N-acetyl-DL-phenylalanine-2,3-13C₂ with ethyl acetate. Evaporate solvent.

-

-

Enzymatic Hydrolysis:

-

Dissolve the N-acetyl derivative in water; adjust pH to 7.5 with dilute ammonia.

-

Add Acylase I (10 mg). Incubate at

for 24 hours. -

Mechanism: Acylase I specifically hydrolyzes the L-isomer, releasing free L-Phe. The D-isomer remains N-acetylated.

-

-

Separation:

-

Pass the mixture through a Dowex 50W-X8 (

form) column. -

Eluate 1 (Water): Contains N-acetyl-D-phenylalanine (Passes through).

-

Eluate 2 (2M NH₄OH): Contains Free L-Phenylalanine-2,3-13C₂ .

-

-

Recovery:

-

Lyophilize Eluate 2 to obtain pure L-Phe-2,3-13C₂.

-

Yield: Typically 40-45% (theoretical max 50%).

-

Protocol B: Direct Media Supplementation (Bacterial Expression)

For protein production in E. coli (Auxotrophic strains preferred).

Table 1: Media Formulation for 2,3-13C₂ Incorporation

| Component | Concentration | Notes |

| M9 Minimal Salts | 1X | Standard base |

| Glucose (Unlabeled) | 4 g/L | Carbon source for non-aromatics |

| DL-Phe-2,3-13C₂ | 100 mg/L | Use 2x standard L-Phe concentration |

| Tyr, Trp | 50 mg/L | To prevent biosynthesis from glucose |

| Glyphosate | 1 g/L | Optional: Blocks Shikimate pathway to force uptake |

Workflow Diagram: Resolution vs. Direct Use

Caption: Decision tree for processing DL-Phe-2,3-13C2 based on experimental stringency.

Part 5: References

-

Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature, 420, 98–102. Link

-

Hong, M. (1999). Solid-state NMR determination of 13C-13C distance constraints in a membrane protein. Journal of Magnetic Resonance, 139(2), 389-401. Link

-

Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. Link

-

Tokuhisa, S., et al. (1977). Studies on phenylalanine metabolism by use of tracer techniques: Synthesis and physicochemical features of L-phenylalanine. Radioisotopes, 26(9), 630-635. Link

-

Sigma-Aldrich. (2024). DL-Phenylalanine-2,3-13C2 Product Specification & Applications. Link

Sources

Methodological & Application

Protocol for in vivo labeling with Dl-phenylalanine-2,3-13c2

Application Note: In Vivo Metabolic Tracing and Protein Turnover Analysis Using DL-Phenylalanine-2,3-13C2

Executive Summary

Stable Isotope Labeling in Mammals (SILAM) is the gold standard for quantifying metabolic flux and protein fractional synthesis rates (FSR). While L-[ring-13C6]phenylalanine is frequently used,1[1]. By localizing the heavy isotopes to the aliphatic backbone and utilizing a racemic mixture, researchers can simultaneously track protein synthesis via the L-enantiomer and validate sample purity/clearance kinetics via the non-proteinogenic D-enantiomer. This guide details a self-validating experimental framework for deploying this tracer in vivo.

Mechanistic Rationale & Experimental Design

The 2,3-13C2 Labeling Advantage Placing the 13C isotopes on the Cα (C2) and Cβ (C3) positions provides a distinct +2 Da mass shift. During collision-induced dissociation (CID) in mass spectrometry, phenylalanine typically loses water and carbon monoxide (or ammonia and formic acid), leaving the Cα-Cβ-aromatic ring structure intact. Consequently, the +2 Da shift is perfectly conserved in the product ion, yielding exceptional signal-to-noise ratios in Selected Reaction Monitoring (SRM) without the complex isotopic scrambling sometimes seen in fully ring-labeled variants.

The DL-Racemate as a Dual-Probe System The racemic nature of DL-Phe-2,3-13C2 allows it to act as a self-validating biological probe:

-

L-Phenylalanine-2,3-13C2 : Acts as the active tracer. It is incorporated into newly synthesized proteins and is oxidized to L-tyrosine via2[2].

-

D-Phenylalanine-2,3-13C2 : Mammals lack the tRNA synthetases to incorporate D-amino acids into proteins. Instead, D-Phe is3[3]. In this protocol, D-Phe serves as a strict internal negative control to validate the purity of protein extractions.

Metabolic routing of DL-Phe-2,3-13C2. L-Phe tracks protein/Tyr flux; D-Phe acts as a clearance control.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates two critical validation checkpoints: a t=0 baseline correction (to account for natural 13C abundance) and a chiral purity check (to ensure protein pellets are free of unreacted tracer).

Phase 1: Tracer Preparation

-

Reconstitution : Dissolve DL-phenylalanine-2,3-13C2 (99 atom % 13C) in sterile, endotoxin-free 0.9% NaCl to a concentration of 15 mg/mL. Warm slightly (37°C) and sonicate if necessary.

-

Causality: Phenylalanine has moderate aqueous solubility (~29 mg/mL at 25°C). Utilizing 0.9% saline ensures the solution remains isotonic, preventing osmotic shock and hemolysis upon intravenous injection.

Phase 2: Baseline Sampling (Analytical Control)

-

t=0 Collection : Prior to tracer administration, collect a 20 µL blood sample from the subject.

-

Causality: The natural abundance of 13C is ~1.1%. Therefore, a +2 Da mass shift naturally occurs in ~1-2% of endogenous phenylalanine molecules. The t=0 sample establishes the exact biological M+2 background, allowing for precise baseline subtraction when calculating the Tracer-to-Tracee Ratio (TTR).

Phase 3: In Vivo Administration

-

Dosing : Administer via a primed, continuous intravenous infusion. Deliver a prime bolus of 1.5 mg/kg, immediately followed by a 1.5 mg/kg/hr continuous infusion.

-

Causality: A primed continuous infusion rapidly achieves and maintains a steady-state isotopic enrichment in the plasma free amino acid pool. This steady-state is mathematically required to accurately calculate fractional synthesis rates (FSR) using standard precursor-product equations.

Phase 4: Biospecimen Collection & Quenching

-

Tissue Harvest : At designated steady-state timepoints (e.g., 60, 90, 120 mins), collect blood and target tissues. Immediately homogenize tissues in ice-cold 80% methanol (v/v).

-

Causality:4[4]: it rapidly denatures metabolic enzymes (quenching the biological snapshot) and precipitates large proteins, while highly polar metabolites (like free amino acids) remain highly soluble in the aqueous-organic mixture.

Phase 5: Extraction and Biological Validation

-

Separation : Centrifuge the homogenate at 14,000 x g for 15 mins at 4°C. Transfer the supernatant (free amino acid pool) for direct LC-MS/MS analysis.

-

Protein Hydrolysis : Wash the remaining protein pellet extensively with 10% TCA, then hydrolyze in 6M HCl at 110°C for 24 hours to release protein-bound amino acids.

-

Causality & Validation: By utilizing a chiral LC column on the hydrolyzed pellet, researchers can separate L-Phe from D-Phe. Because D-Phe is non-proteinogenic, its complete absence in the acid-hydrolyzed protein pellet validates that the pellet was thoroughly washed of free amino acids prior to hydrolysis. If D-Phe-2,3-13C2 is detected, the sample preparation is contaminated.

Self-validating experimental workflow for in vivo DL-Phe-2,3-13C2 labeling and LC-MS/MS analysis.

Quantitative Data Summaries

Table 1: Recommended Dosing & Sampling Parameters

| Parameter | Continuous Infusion Model | Single Bolus Model |

| Primary Application | Protein Fractional Synthesis Rate (FSR) | Pharmacokinetics & Absorption |

| Tracer Formulation | 15 mg/mL in 0.9% Saline | 15 mg/mL in 0.9% Saline |

| Priming Dose | 1.5 mg/kg (IV) | 10 - 20 mg/kg (IP or IV) |

| Maintenance Rate | 1.5 mg/kg/hr | N/A |

| Sampling Timepoints | Steady-state (e.g., 60, 90, 120 min) | Kinetic curve (5, 15, 30, 60, 120 min) |

Table 2: LC-MS/MS SRM Transitions (Positive Ion Mode) Note: The primary fragmentation of protonated phenylalanine involves the loss of H₂O and CO (or NH₃ and HCOOH), leaving the Cα-Cβ-ring structure intact. Thus, the +2 Da shift is conserved in the product ion.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Mass Shift (Da) | Target Pathway |

| Endogenous Phe | 166.1 | 120.1 | Baseline | Tracee (Background) |

| DL-Phe-2,3-13C2 | 168.1 | 122.1 | +2.0 | Tracer (Input) |

| Endogenous Tyr | 182.1 | 136.1 | Baseline | Tracee (Background) |

| L-Tyr-2,3-13C2 | 184.1 | 138.1 | +2.0 | PAH Enzyme Flux |

References

- Application Notes and Protocols for Probing Phenylalanine Metabolism Source: BenchChem URL

- An Overview of Phenylalanine and Tyrosine Kinetics in Humans Source: NIH PMC URL

- Stable Isotopes for Mass Spectrometry Source: Chromachemie URL

- Source: VKM (Vitenskapskomiteen for mat og miljø)

Sources

Application Note & Protocol: Mastering Cell Culture Media Preparation with DL-Phenylalanine-2,3-13C2 for Advanced Proteomics and Metabolic Flux Analysis

Authored by a Senior Application Scientist

Abstract

Stable isotope labeling has become an indispensable tool in modern biological and medical research, enabling precise quantification of protein dynamics and the mapping of metabolic pathways.[1][] This guide provides a comprehensive overview and detailed protocols for the preparation and application of cell culture media supplemented with DL-Phenylalanine-2,3-13C2. Phenylalanine, an essential amino acid, serves as a crucial building block for protein synthesis and a precursor for key signaling molecules.[3][4] By incorporating the stable isotope-labeled DL-Phenylalanine-2,3-13C2, researchers can accurately trace its metabolic fate and quantify changes in the proteome using mass spectrometry. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and self-validating protocols to ensure experimental success and data integrity.

Scientific Principles and Rationale

The foundation of this technique lies in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics.[5][6] In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one key difference: one contains the natural, "light" amino acid, while the other contains a "heavy," stable isotope-labeled version.[7] As cells grow and synthesize new proteins, they incorporate the respective amino acid, leading to a proteome that is either "light" or "heavy."[6]

Why Phenylalanine?

Phenylalanine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the culture medium.[8] This ensures that the cellular pool of phenylalanine can be completely replaced with its labeled counterpart, leading to near-100% incorporation into newly synthesized proteins.[7] Its central role in protein structure and as a precursor to tyrosine and various neurotransmitters makes it an excellent tracer for a variety of biological questions.[4][9]

Significance of DL-Phenylalanine-2,3-13C2

-

DL-Phenylalanine: This is a racemic mixture of both D- and L-isomers of phenylalanine. While L-phenylalanine is the isomer incorporated into proteins, the presence of the D-isomer can be useful in specific metabolic studies. It's important to note that most cell lines have a lower efficiency in utilizing D-amino acids.

-

2,3-13C2 Labeling: The specific placement of two Carbon-13 isotopes on the second and third carbons of the phenylalanine molecule creates a predictable mass shift in peptides containing this amino acid when analyzed by mass spectrometry. This known mass difference allows for the precise differentiation and quantification of proteins from the "light" and "heavy" cell populations.[3]

Core Applications in Research and Drug Development

The use of DL-Phenylalanine-2,3-13C2 in cell culture media opens the door to a wide range of applications:

-

Quantitative Proteomics: SILAC is a gold standard for comparing protein expression levels between different cellular states, such as comparing drug-treated cells to a control group or analyzing changes in protein expression during cell differentiation.[6] This technique is also extensively used to identify and quantify protein-protein interactions.[6]

-

Metabolic Flux Analysis (13C-MFA): By tracing the incorporation of the 13C label into downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.[3][10] This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states and the mechanism of action of drugs.[3][11]

-

Drug Discovery and Development: Stable isotope-labeled amino acids are used to determine the transfer, transformation, efficacy, and mechanism of action of drugs in vivo.[12] They can also be used to identify biomarkers for disease and to study drug efficacy and toxicity, thereby advancing personalized medicine.[1][13]

-

Protein Turnover Studies: Pulsed SILAC (pSILAC), a variation of the method, involves adding the labeled amino acid for a short period. This allows for the specific analysis of newly synthesized proteins, providing insights into protein synthesis rates and degradation.[5][6]

Detailed Protocols for Media Preparation and Cell Labeling

This section provides a step-by-step guide for the preparation of "heavy" cell culture medium containing DL-Phenylalanine-2,3-13C2 and the subsequent labeling of cells.

Part A: Preparation of 'Heavy' Phenylalanine Stock Solution

The solubility of phenylalanine in aqueous solutions can be a limiting factor.[14] Preparing a concentrated stock solution requires careful attention to ensure complete dissolution.

Materials:

-

DL-Phenylalanine-2,3-13C2 powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm filter

Protocol:

-

Determine the desired stock concentration. A 100x stock solution is common. Refer to the table below for the final concentration in your specific medium.

-

Weigh the appropriate amount of DL-Phenylalanine-2,3-13C2 powder in a sterile conical tube.

-

Add sterile PBS to the desired final volume.

-

Vortex thoroughly to dissolve the powder. Gentle warming in a 37°C water bath can aid dissolution. Ensure no visible particles remain.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Label the tube clearly with the compound name, concentration, and date of preparation.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Part B: Formulation of 'Heavy' SILAC Medium

The key to successful SILAC is the use of a base medium that is deficient in the amino acid to be labeled.[7]

Materials:

-

Base cell culture medium deficient in L-phenylalanine (e.g., DMEM for SILAC, RPMI 1640 for SILAC)

-

Prepared 'Heavy' DL-Phenylalanine-2,3-13C2 stock solution

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin (or other antibiotics)

-

L-Glutamine (if not already in the base medium)

-

Sterile media bottles

-

Sterile serological pipettes

Protocol:

-

In a laminar flow hood, start with the required volume of phenylalanine-deficient base medium. For 500 mL of complete medium, start with approximately 440 mL of base medium.

-

Add the 'Heavy' DL-Phenylalanine-2,3-13C2 stock solution to the final desired concentration (see Table 1). For a 100x stock, you would add 5 mL to 500 mL of final medium.

-

Supplement with dialyzed FBS. The use of dialyzed serum is critical to minimize the contamination from unlabeled amino acids present in standard FBS.[15] A final concentration of 10% is typical (add 50 mL for a 500 mL final volume).

-

Add Penicillin-Streptomycin to a final concentration of 1% (add 5 mL for a 500 mL final volume).

-

Add L-Glutamine if necessary, following the manufacturer's recommendations.

-

Bring the final volume to 500 mL with the phenylalanine-deficient base medium.

-

Mix gently by swirling the bottle.

-

Label the medium bottle clearly as "Heavy Phenylalanine SILAC Medium" and include the date.

-

Store the complete medium at 4°C and protect it from light.

| Component | DMEM (High Glucose) | RPMI 1640 |

| L-Phenylalanine | 0.4 mM (66 mg/L) | 0.09 mM (15 mg/L) |

| L-Arginine | 0.4 mM (84 mg/L) | 1.15 mM (200 mg/L) |

| L-Lysine | 0.8 mM (146 mg/L) | 0.22 mM (40 mg/L) |

| Table 1: Standard concentrations of Phenylalanine and other common SILAC amino acids in popular cell culture media. The concentration of DL-Phenylalanine-2,3-13C2 should match the L-Phenylalanine concentration of the light medium. |

Part C: Cell Culture and Labeling Workflow

To achieve complete labeling, cells must be cultured in the "heavy" medium for a sufficient number of cell divisions.[6][16]

Protocol:

-

Initiate cell culture by splitting a healthy, sub-confluent culture of your cells into two separate flasks. One will be the "light" control, and the other will be the "heavy" experimental flask.

-

Culture the "light" cells in the standard, complete medium.

-

Culture the "heavy" cells in the prepared "Heavy Phenylalanine SILAC Medium."

-

Passage the cells for at least 5-6 cell doublings. This is crucial to ensure that the original "light" phenylalanine is diluted out and replaced by the "heavy" version, aiming for >97% incorporation.[17]

-

Monitor cell health and morphology. The labeled amino acid should not affect cell growth or appearance.[16]

-

Verify incorporation. Before starting the main experiment, it is highly recommended to perform a quality control check by harvesting a small sample of the "heavy" labeled cells, extracting proteins, and analyzing them by mass spectrometry to confirm >97% incorporation.[18]

Visualization of Workflows and Pathways

Experimental Workflow for SILAC

Caption: A typical experimental workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Metabolic Fate of Phenylalanine

Caption: Simplified metabolic pathway of Phenylalanine in mammalian cells.

Quality Control and Self-Validation